![molecular formula C21H18BrN3O B13835972 4-bromo-6-(cyclohexylamino)-7H-benzo[e]perimidin-7-one](/img/structure/B13835972.png)
4-bromo-6-(cyclohexylamino)-7H-benzo[e]perimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-6-(cyclohexylamino)benzo[e]perimidin-7-one is a compound belonging to the class of perimidines, which are versatile scaffolds and a fascinating class of nitrogen-containing heterocycles. These compounds have evolved significantly due to their immense applications in life sciences, medical sciences, and industrial chemistry .
Preparation Methods
The synthesis of 4-bromo-6-(cyclohexylamino)benzo[e]perimidin-7-one involves the reaction of 4-bromo-1,8-naphthalenediamine with cyclohexylamine under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent like ethanol at ambient temperature . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, using techniques such as microwave radiation, ultrasound, and grinding with different catalysts like ionic liquids, acids, metals, and nanocatalysts .
Chemical Reactions Analysis
4-bromo-6-(cyclohexylamino)benzo[e]perimidin-7-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogen substitution reactions can occur with reagents like sodium iodide in acetone.
Electrophilic and Nucleophilic Reactions: Due to the presence of both π-excessive and π-deficient arrangements, it can participate in electrophilic and nucleophilic reactions.
Common reagents and conditions used in these reactions include solvents like ethanol, catalysts like FePO4, and conditions such as ambient temperature . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-bromo-6-(cyclohexylamino)benzo[e]perimidin-7-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential use in drug discovery and development due to its unique chemical properties.
Industry: Utilized in the synthesis of dyes, polymers, and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 4-bromo-6-(cyclohexylamino)benzo[e]perimidin-7-one involves its interaction with molecular targets and pathways in biological systems. Its amphoteric chemical properties allow it to interact with different proteins and form complexes with metals, which can influence various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-bromo-6-(cyclohexylamino)benzo[e]perimidin-7-one can be compared with other similar compounds such as:
6-[(aminoalkyl)amino]-7H-benzo[e]perimidin-7-ones: These compounds also exhibit cytotoxic activity towards tumor cell lines.
1H-benzo[d,e]quinazolines: These compounds share similar tricyclic moieties and electronic properties.
The uniqueness of 4-bromo-6-(cyclohexylamino)benzo[e]perimidin-7-one lies in its specific substitution pattern and the presence of the cyclohexylamino group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C21H18BrN3O |
|---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
4-bromo-6-(cyclohexylamino)benzo[e]perimidin-7-one |
InChI |
InChI=1S/C21H18BrN3O/c22-15-10-16(25-12-6-2-1-3-7-12)17-18-19(23-11-24-20(15)18)13-8-4-5-9-14(13)21(17)26/h4-5,8-12,25H,1-3,6-7H2 |
InChI Key |
RHGBOLSOUMFFPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=CC(=C3C4=C2C(=O)C5=CC=CC=C5C4=NC=N3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


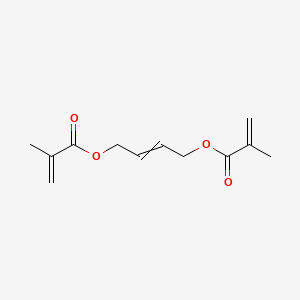

![(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;propane-1,3-diol](/img/structure/B13835908.png)
![3-[(4-Methylphenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13835916.png)
![3-[5-(4-Methoxyphenoxy)-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone](/img/structure/B13835923.png)
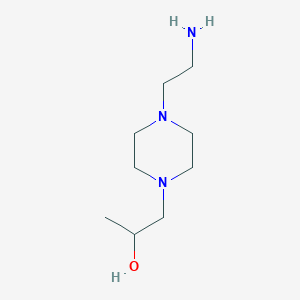

![1-[2-ethoxy-1-(2-methylprop-2-enyl)cyclopent-2-en-1-yl]-N-methylmethanamine](/img/structure/B13835946.png)
![2-[5-(Tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethanamine](/img/structure/B13835948.png)
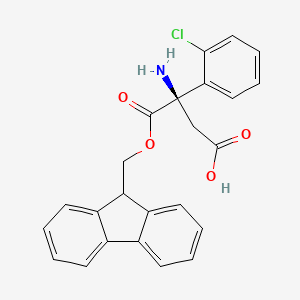
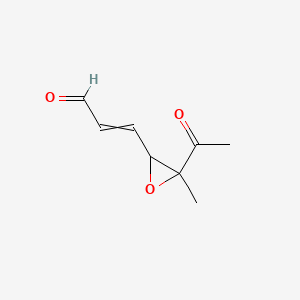

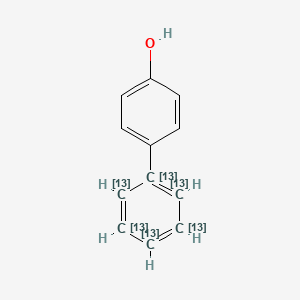
![1-[(1E)-1,2-Difluoroethenyl]-4-fluorobenzene](/img/structure/B13835974.png)
